Citronellyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

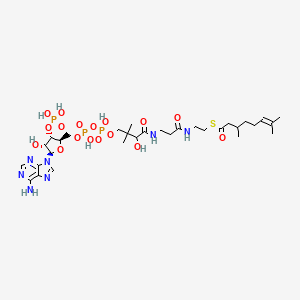

Citronellyl-CoA is an organic molecule.

Aplicaciones Científicas De Investigación

Biochemical Properties

Citronellyl-CoA is primarily involved in the catabolism of acyclic monoterpenoids, such as citronellol and citronellate. The enzymatic activity associated with this compound is critical for the degradation of these compounds in various microorganisms, particularly Pseudomonas aeruginosa.

Key Enzymes Involved

-

This compound Dehydrogenase :

- Two isoenzymes have been identified: AtuD and PA1535.

- AtuD exhibits high specificity for this compound with a maximum velocity (Vmax) of 850 mU mg⁻¹ and a low Michaelis constant (Km) of 1.6 µM, indicating a strong affinity for its substrate .

- PA1535 shows a Vmax of 2450 mU mg⁻¹ but a higher Km of 18 µM, suggesting it has broader substrate specificity .

- Isohexenyl-Glutaconyl-CoA Hydratase :

Metabolic Pathways

The utilization of this compound in microbial metabolism involves several interconnected pathways:

- Acyclic Terpene Utilization Pathway (Atu) : This pathway includes multiple enzymes that facilitate the conversion of citronellol to this compound and further into other metabolites. Key enzymes include:

- Leucine-Isovalerate Utilization Pathway (Liu) : This pathway works in conjunction with the Atu pathway to facilitate the breakdown of terpenoids into usable carbon sources for bacterial growth .

Study on Pseudomonas aeruginosa

Recent research has highlighted the role of this compound in Pseudomonas aeruginosa's ability to utilize terpenoids as carbon sources. A quantitative proteome analysis revealed that 187 proteins were significantly upregulated when the bacteria were grown in the presence of citronellate compared to octanoate. Notably, proteins from both the Atu and Liu pathways were among those increased in abundance, underscoring their importance in terpene catabolism .

Table: Proteins Involved in this compound Metabolism

| Locus | Gene | Function | Fold Change in Expression | P Value by ANOVA |

|---|---|---|---|---|

| PA1535 | atuD | This compound dehydrogenase | 39.9 | 2.13E−05 |

| PA2886 | atuA | Protein of citronellol catabolism | 92.8 | 2.40E−07 |

| PA2887 | atuB | Putative dehydrogenase | 115.6 | 5.71E−05 |

| PA2011 | liuE | 3-Hydroxy-3-methylglutaryl-CoA lyase | 13.5 | 5.46E−04 |

This table summarizes key proteins involved in the metabolism of this compound and their expression changes under different growth conditions.

Biotechnological Applications

The understanding of this compound metabolism opens avenues for biotechnological applications:

- Bioremediation : Utilizing Pseudomonas aeruginosa strains engineered to enhance this compound degradation could improve bioremediation strategies for environments contaminated with terpenoid pollutants.

- Terpenoid Production : The enzymes involved in the conversion of this compound can be harnessed for biotechnological production of valuable terpenoids, which are important in pharmaceuticals and fragrances.

- Synthetic Biology : By integrating genes encoding enzymes from the Atu and Liu pathways into microbial hosts, researchers can create strains capable of converting renewable resources into high-value biochemicals.

Propiedades

Fórmula molecular |

C31H52N7O17P3S |

|---|---|

Peso molecular |

919.8 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate |

InChI |

InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26?,30-/m1/s1 |

Clave InChI |

VDDADDVBKMQECN-PBCNVRCISA-N |

SMILES isomérico |

CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.